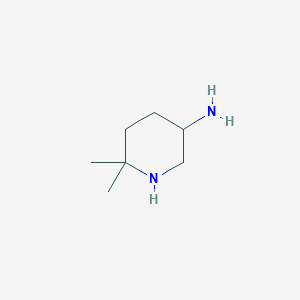
6,6-Dimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylpiperidin-3-amine is a chemical compound belonging to the amine class, specifically a tertiary amine. It is a derivative of ammonia with the molecular formula C9H19N. This compound features a branched piperidine structure, with methyl groups attached to the 6th carbon and an amine functional group on the 3rd carbon . Its distinctive structure and reactivity render it a versatile intermediate in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and other fine chemicals for both industrial and research applications .
Preparation Methods
The synthesis of 6,6-Dimethylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 6,6-dimethylpiperidine with ammonia under specific conditions to introduce the amine group at the 3rd carbon . Industrial production methods often involve the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
6,6-Dimethylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
6,6-Dimethylpiperidin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
6,6-Dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
3-Piperidinamine, 6,6-dimethyl-, (3S)-: This compound shares a similar structure but differs in stereochemistry, which can influence its reactivity and applications.
1-Benzyl-4,6-dimethylpiperidin-3-amine:
N,N-Dimethylpiperidin-3-amine: This compound has two methyl groups attached to the nitrogen atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
6,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3 |
InChI Key |
UFFKGTPSHYJTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


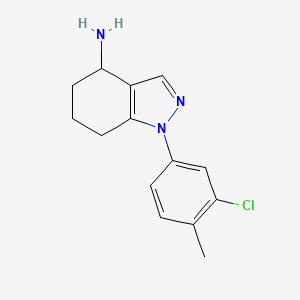
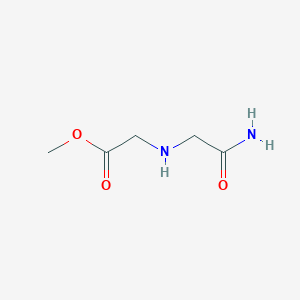
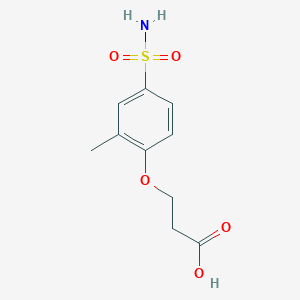
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
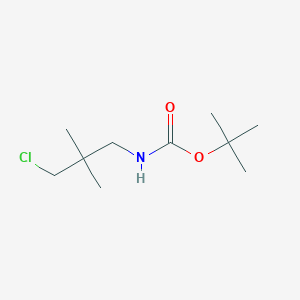
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
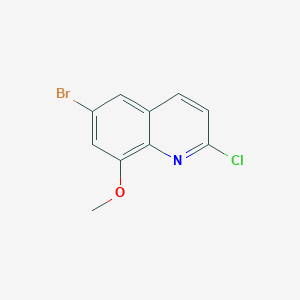
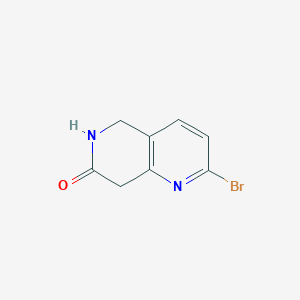
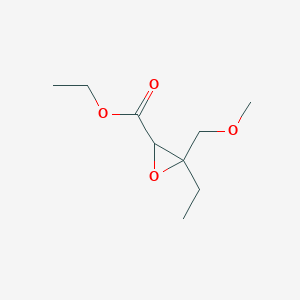
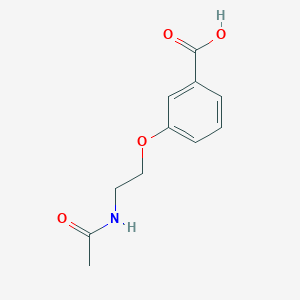


![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
